

Stability of Disodium Pamoate Formulations: A Comparative Guide Based on ICH Guidelines

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Compound of Interest

Compound Name: Disodium pamoate

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The stability of a pharmaceutical formulation is a critical attribute that ensures its safety, efficacy, and quality throughout its shelf life. For poorly soluble basic drugs, forming a salt with pamoic acid, such as **disodium pamoate**, is a widely used strategy to enable sustained-release formulations, particularly for long-acting injectables. This guide provides an objective comparison of the stability of **disodium pamoate** formulations according to the International Council for Harmonisation (ICH) guidelines, with a look at alternative sustained-release technologies. All data and protocols are supported by publicly available experimental findings.

Comparative Stability Data of Disodium Pamoate Formulations

The stability of a drug product is assessed by subjecting it to long-term and accelerated storage conditions as mandated by ICH Q1A(R2) guidelines.^{[1][2]} The following tables summarize stability data for a representative **disodium pamoate** formulation, olanzapine pamoate monohydrate, a long-acting injectable suspension. This data is compared with the typical stability performance of an alternative sustained-release technology, Poly(lactic-co-glycolic acid) (PLGA) microspheres.

Table 1: Stability of Olanzapine Pamoate for Injectable Suspension under Long-Term Conditions (30°C ± 2°C / 65% RH ± 5% RH)

Timepoint	Physical Appearance	Assay (%)	Total Impurities (%)	Water Content (%)	Crystal Form
Initial	Yellow Powder	100.2	0.15	3.8	Monohydrate
3 Months	No Change	100.1	0.16	3.8	Monohydrate
6 Months	No Change	99.8	0.18	3.9	Monohydrate
9 Months	No Change	99.9	0.19	3.9	Monohydrate
12 Months	No Change	99.6	0.21	4.0	Monohydrate
18 Months	No Change	99.5	0.22	4.0	Monohydrate
24 Months	No Change	99.3	0.25	4.1	Monohydrate

Data synthesized from FDA Chemistry Review for an approved olanzapine pamoate product.

Table 2: Comparative Performance and Stability of Sustained-Release Technologies

Parameter	Disodium Pamoate Formulations	PLGA Microsphere Formulations
Release Mechanism	Dissolution-controlled release of a sparingly soluble salt.	Bulk erosion and diffusion through a biodegradable polymer matrix.
Typical Release Duration	Weeks to months.	Weeks to months, tunable by polymer properties.
Manufacturing Complexity	Relatively simple; involves salt formation and suspension preparation.	More complex; often requires emulsion solvent evaporation techniques.
Drug Loading Capacity	Typically high (30-50% w/w).	Generally lower (10-40%), especially for biologics.
Common Stability Issues	Physical stability of the suspension (e.g., particle size growth, caking), chemical degradation of the drug moiety.	Polymer degradation leading to changes in release profile, initial burst release, potential for immunogenicity.
ICH Accelerated Stability (40°C/75%RH)	Generally stable, with slight increases in impurities and potential for physical changes in the suspension.	Can show significant changes in polymer molecular weight and release kinetics.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of stability. Below are protocols for forced degradation studies and a stability-indicating HPLC method for **disodium pamoate**.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.^[3]

- Acid Hydrolysis: A solution of the **disodium pamoate** formulation is mixed with 0.1 N Hydrochloric acid and maintained at 60°C for 24 hours.^[3]

- Base Hydrolysis: A solution of the **disodium pamoate** formulation is mixed with 0.1 N Sodium Hydroxide and maintained at 60°C for 24 hours.[3]
- Oxidative Degradation: The formulation is treated with a 3% hydrogen peroxide solution at room temperature for 24 hours.[3]
- Thermal Degradation: The solid drug product is exposed to a temperature of 80°C for 48 hours in a calibrated oven.[3]
- Photostability Testing: The drug product is exposed to light as per ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample is kept in the dark.[3]

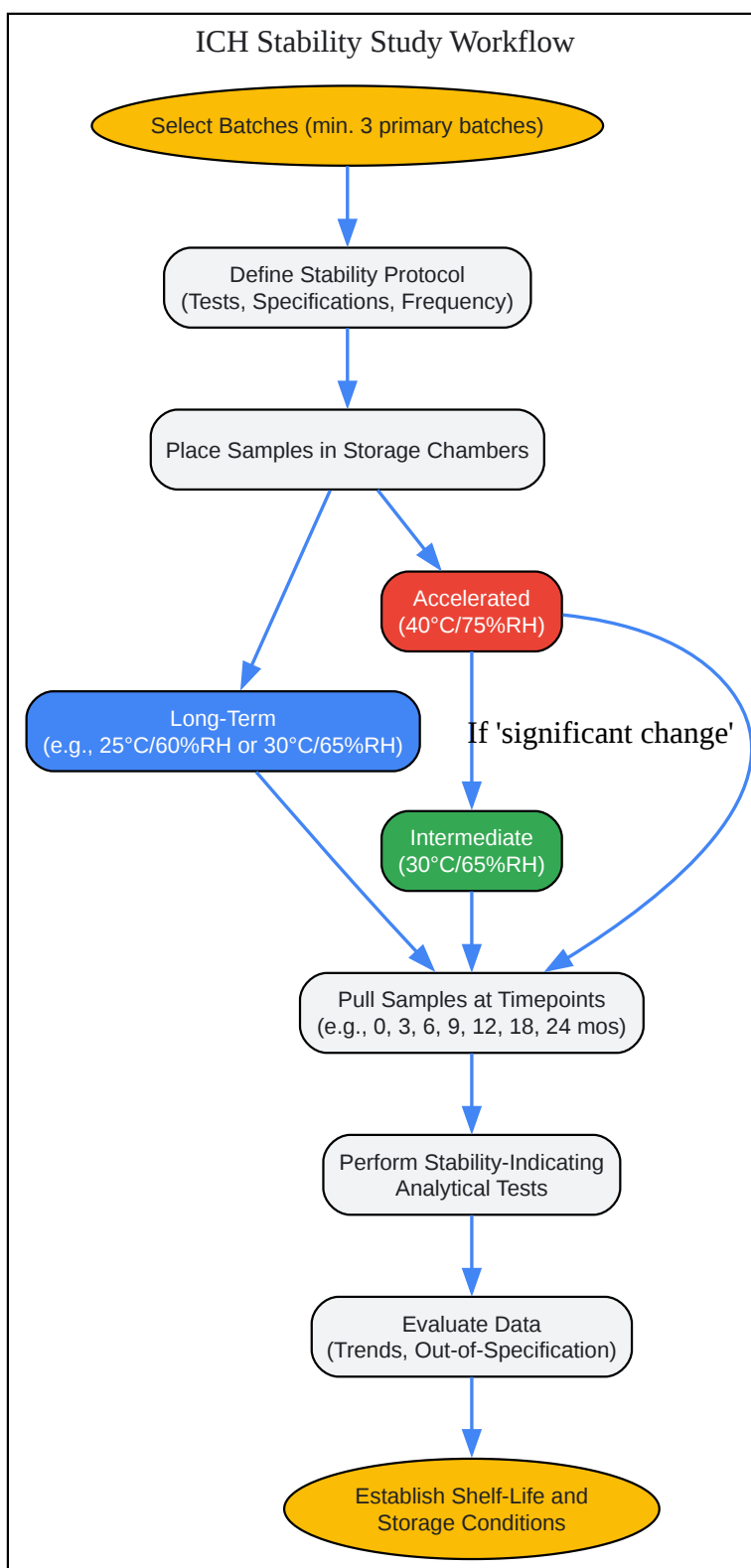
Stability-Indicating HPLC Method

A validated stability-indicating analytical procedure is required to separate and quantify the active pharmaceutical ingredient from any degradation products, process impurities, and excipients.

- Instrumentation: HPLC system with a UV/PDA detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
- Mobile Phase A: 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).[4]
- Mobile Phase B: Acetonitrile.[4]
- Gradient Elution: A suitable gradient is established to ensure the separation of all relevant peaks.
- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: UV detection at the absorption maximum of the pamoate moiety (approximately 288 nm).[4]
- Column Temperature: 30°C.[3]
- Injection Volume: 20 µL.[3]

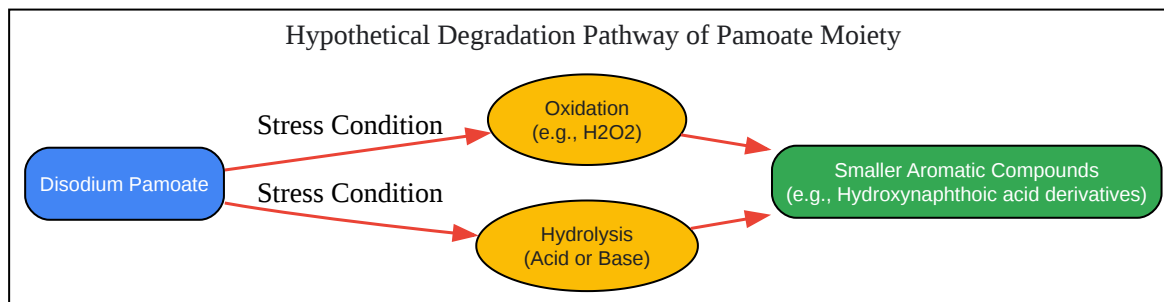
Visualizing Workflows and Pathways

To better illustrate the processes involved in stability testing and the potential degradation of **disodium pamoate**, the following diagrams are provided.



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Caption: Workflow for an ICH-compliant stability study of a drug product.



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Caption: Potential degradation pathways for the pamoate moiety under stress conditions.

Conclusion

Disodium pamoate formulations demonstrate robust stability when manufactured and stored correctly, as evidenced by long-term stability data for products like olanzapine pamoate for injection. The primary degradation pathways involve hydrolysis and oxidation of the pamoate moiety.[4] When compared to alternatives like PLGA microspheres, **disodium pamoate** formulations offer the advantages of a simpler manufacturing process and high drug loading capacity. However, a thorough understanding of the physical stability of the suspension is paramount. The experimental protocols and workflows outlined in this guide, in accordance with ICH guidelines, provide a framework for the comprehensive stability assessment of **disodium pamoate** formulations, ensuring the development of safe and effective sustained-release drug products.

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